Acid Hydrolysis Stability: TBDMS (CAS 146667-82-5) vs. TMS Analog
Under acidic hydrolysis conditions, TBDMS ethers (as in CAS 146667-82-5) exhibit approximately 20,000‑fold greater stability compared to their TMS ether counterparts [1]. This means that reaction steps requiring mildly acidic environments (e.g., N‑Boc deprotection, acetal cleavage) can be performed without premature loss of the silyl protecting group.
| Evidence Dimension | Relative stability toward acid-catalyzed hydrolysis |
|---|---|
| Target Compound Data | Relative stability factor = 20,000 (TBDMS/TBS ether) |
| Comparator Or Baseline | TMS ether: relative stability factor = 1 |
| Quantified Difference | ~2 × 10⁴‑fold enhancement |
| Conditions | Acidic hydrolysis conditions (aqueous acid) as compiled in standard silyl ether reactivity tables [1] |
Why This Matters
A procurement choice of the TBDMS-protected building block over the cheaper TMS analog directly reduces the risk of premature deprotection during acid‑sensitive transformations, preserving synthetic yield and purity.
- [1] Chemeurope. Silyl ether: relative stability under acid conditions: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
